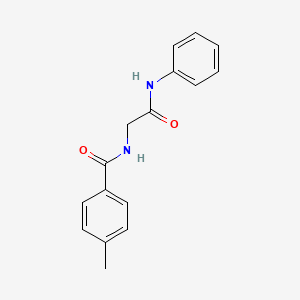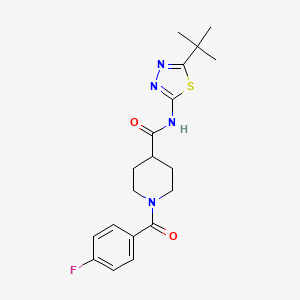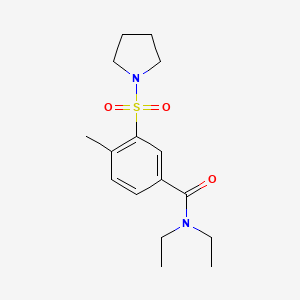
2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide
Descripción general
Descripción
2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase B (PKB) enzyme, which plays a crucial role in various cellular processes such as cell growth, survival, and metabolism.
Mecanismo De Acción
2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide exerts its pharmacological effects by inhibiting the protein kinase B (this compound) enzyme, also known as Akt. This compound is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell growth, survival, and metabolism. It is overactivated in many types of cancers and is a key mediator of the PI3K/Akt/mTOR signaling pathway. By inhibiting this compound, this compound blocks the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of this compound and its downstream targets such as mTOR, leading to the inhibition of cell growth and proliferation. Moreover, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models by activating the AMPK signaling pathway. Additionally, it has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide is its potency and selectivity for this compound inhibition. It has been shown to have a higher inhibitory activity towards this compound than other known this compound inhibitors such as LY294002 and wortmannin. Moreover, it has been shown to have minimal toxicity towards normal cells and tissues. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on 2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide. One of the directions is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and inflammatory disorders. Another direction is to develop more potent and selective this compound inhibitors based on the structure of this compound. Moreover, future studies can focus on improving the solubility and bioavailability of this compound to enhance its efficacy in in vivo experiments.
Aplicaciones Científicas De Investigación
2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PI3K/Akt/mTOR signaling pathway, which is overactivated in many types of cancers. Moreover, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, it has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-fluoro-N-(2-phenylethyl)-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c21-19-10-9-17(27(25,26)23-13-5-2-6-14-23)15-18(19)20(24)22-12-11-16-7-3-1-4-8-16/h1,3-4,7-10,15H,2,5-6,11-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNCRMJQKSDQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methylbutyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4445619.png)
![2-ethyl-1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4445623.png)
![3-(benzoylamino)-4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4445627.png)

![N-(2-hydroxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445646.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenylacetamide](/img/structure/B4445653.png)

![2,6-dimethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4445683.png)


![N-(2,6-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445697.png)
![6-[(3-isoxazolylmethyl)(methyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B4445712.png)

